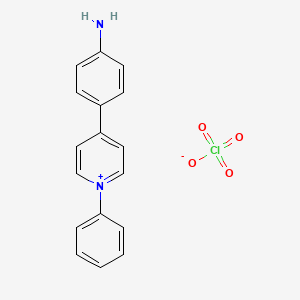![molecular formula C10H12N2O7S B14590716 {[(4-Methoxy-2-nitrophenyl)methyl]sulfamoyl}acetic acid CAS No. 61154-62-9](/img/structure/B14590716.png)
{[(4-Methoxy-2-nitrophenyl)methyl]sulfamoyl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(4-Methoxy-2-nitrophenyl)methyl]sulfamoyl}acetic acid is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a sulfamoyl group attached to an acetic acid moiety, with a methoxy and nitro group on the phenyl ring. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[(4-Methoxy-2-nitrophenyl)methyl]sulfamoyl}acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 4-methoxybenzyl alcohol to form 4-methoxy-2-nitrobenzyl alcohol. This intermediate is then subjected to sulfonation using sulfamic acid under acidic conditions to introduce the sulfamoyl group. Finally, the acetic acid moiety is introduced through esterification followed by hydrolysis to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
{[(4-Methoxy-2-nitrophenyl)methyl]sulfamoyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 4-hydroxy-2-nitrophenylmethylsulfamoyl acetic acid.
Reduction: Formation of 4-methoxy-2-aminophenylmethylsulfamoyl acetic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
{[(4-Methoxy-2-nitrophenyl)methyl]sulfamoyl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfamoyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of {[(4-Methoxy-2-nitrophenyl)methyl]sulfamoyl}acetic acid involves its interaction with specific molecular targets. The sulfamoyl group can mimic the structure of natural substrates of certain enzymes, leading to inhibition of enzyme activity. This can affect various biochemical pathways, resulting in the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methoxy-2-nitrobenzenesulfonic acid
- 2-Methoxy-4-(methylsulfanyl)benzoic acid
- 4-Methyl-2-N-(2-pyridylmethyl)aminophenol
Uniqueness
{[(4-Methoxy-2-nitrophenyl)methyl]sulfamoyl}acetic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the methoxy and nitro groups on the phenyl ring, along with the sulfamoyl and acetic acid moieties, makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
61154-62-9 |
|---|---|
Formule moléculaire |
C10H12N2O7S |
Poids moléculaire |
304.28 g/mol |
Nom IUPAC |
2-[(4-methoxy-2-nitrophenyl)methylsulfamoyl]acetic acid |
InChI |
InChI=1S/C10H12N2O7S/c1-19-8-3-2-7(9(4-8)12(15)16)5-11-20(17,18)6-10(13)14/h2-4,11H,5-6H2,1H3,(H,13,14) |
Clé InChI |
MVGZGGHWDUYCEK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)CNS(=O)(=O)CC(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


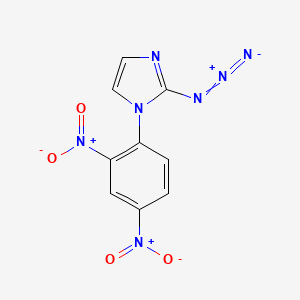
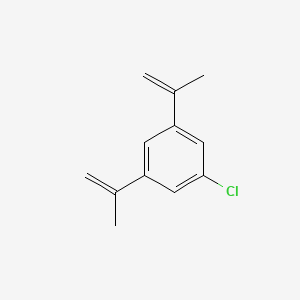
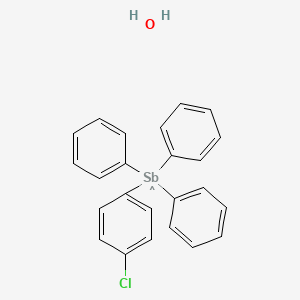

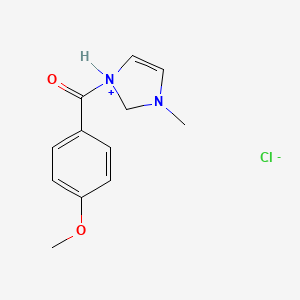
![(4aS,7aS)-7a-Methylhexahydrocyclopenta[c]pyran-3,5-dione](/img/structure/B14590662.png)
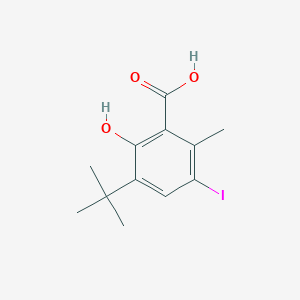
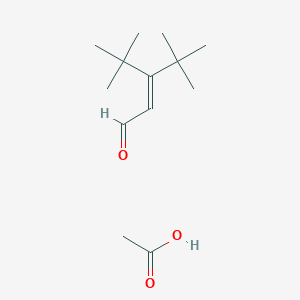
![1-[2-(2,6-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14590668.png)
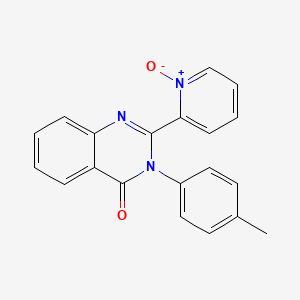
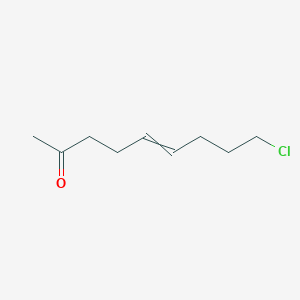
![Ethyl 3-[(dichlorophosphanyl)oxy]but-2-enoate](/img/structure/B14590696.png)
![8-Methoxybicyclo[5.3.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14590698.png)
